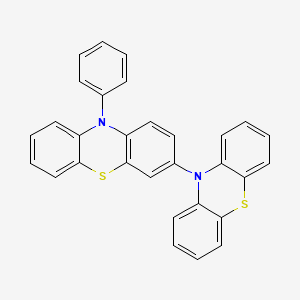

10-Phenyl-10H-3,10'-biphenothiazine

Description

10-Phenyl-10H-3,10'-biphenothiazine (CAS: 19606-93-0) is a fused heterocyclic compound comprising two phenothiazine moieties linked at the 3- and 10'-positions, with a phenyl substituent at the central nitrogen. Its molecular formula is C24H16N2S2, with a molecular weight of 396.53 g/mol and a predicted density of 1.353 g/cm³ . The compound exhibits a melting point of 199–200°C and a predicted boiling point of 615°C . Its exact mass, confirmed via MALDI-TOF-MS, is 396.08 , aligning closely with theoretical calculations. The biphenothiazine core features extended π-conjugation, making it relevant for applications in organic semiconductors and optoelectronic materials.

Properties

CAS No. |

82491-75-6 |

|---|---|

Molecular Formula |

C30H20N2S2 |

Molecular Weight |

472.6 g/mol |

IUPAC Name |

3-phenothiazin-10-yl-10-phenylphenothiazine |

InChI |

InChI=1S/C30H20N2S2/c1-2-10-21(11-3-1)31-23-12-4-9-17-29(23)34-30-20-22(18-19-26(30)31)32-24-13-5-7-15-27(24)33-28-16-8-6-14-25(28)32/h1-20H |

InChI Key |

JAIRBQSVFOVSRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C5=CC=CC=C5SC6=CC=CC=C64)SC7=CC=CC=C72 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Optical Properties

- Conjugation and Bandgap: The biphenothiazine core in the target compound enables extended π-conjugation, reducing the HOMO-LUMO gap compared to monomeric phenothiazines. Triazolyl derivatives (e.g., 3b–3f in ) exhibit redshifted UV/Vis absorption due to enhanced charge delocalization.

Thermal and Stability Profiles

- Thermal Stability : The phenyl substituent in the target compound contributes to a high melting point (199–200°C ), comparable to brominated derivatives (e.g., 4a in , melting point >250°C).

- Crystallinity : The nitrophenyl-ethynyl derivative crystallizes in a triclinic system (space group P1), with unit cell parameters a = 8.1891 Å, b = 8.2417 Å, and c = 12.813 Å. Such data are critical for designing single-crystal devices.

Q & A

Q. What is the optimal synthetic route for preparing 10-Phenyl-10H-3,10'-biphenothiazine?

The compound can be synthesized via a Sonogashira coupling reaction between iodobenzene derivatives and ethynyl-phenothiazine precursors. Key steps include:

- Using tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide as catalysts in a THF/triethylamine solvent system.

- Purification via gel permeation chromatography to isolate the product (6.9% yield reported for analogous compounds) .

- Confirming purity through H NMR and mass spectrometry (MS) .

Q. How can X-ray crystallography validate the molecular structure of 10-Phenyl-10H-3,10'-biphenothiazine?

- Use a triclinic crystal system (space group ) with MoKα radiation ( Å).

- Refinement via SHELXL to resolve bond lengths and angles (e.g., C–C bond angles ranging 117.86–123.51°) .

- Constrain H-atom positions and apply absorption corrections (e.g., NUMABS) during data processing .

Q. What analytical techniques confirm the purity and identity of synthesized 10-Phenyl-10H-3,10'-biphenothiazine?

- H NMR : Characterize aromatic proton environments (δ = 7.10–8.21 ppm for analogous phenothiazines) .

- Mass spectrometry : Match experimental values with calculated molecular weights (e.g., 344.39 g/mol for CHNOS) .

- HPLC : Monitor retention times and peak symmetry post-purification .

Advanced Research Questions

Q. How can researchers address low synthetic yields in Sonogashira coupling reactions for biphenothiazines?

- Optimize catalyst loading (e.g., 6 mol% Pd(0)) and reaction time (20+ hours).

- Screen solvents (e.g., DMF vs. THF) to improve solubility of aromatic intermediates .

- Introduce microwave-assisted synthesis to enhance reaction efficiency .

Q. What strategies resolve discrepancies in crystallographic data for phenothiazine derivatives?

- Compare unit cell parameters (e.g., Å vs. Å in similar compounds) to identify polymorphism or measurement artifacts .

- Use SHELXD for phase refinement and ORTEP-3 for visualizing thermal ellipsoids in asymmetric units .

Q. How can electronic properties of 10-Phenyl-10H-3,10'-biphenothiazine be tuned for photocatalytic applications?

- Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to modulate HOMO-LUMO gaps .

- Conjugate with triazolyl groups to enhance charge-transfer efficiency (e.g., via Cu-catalyzed azide-alkyne cycloaddition) .

Q. What experimental designs assess the bioactivity of 10-Phenyl-10H-3,10'-biphenothiazine derivatives?

- HDAC inhibition assays : Measure IC values using fluorogenic substrates (e.g., acetylated lysine analogs) .

- Antimicrobial testing : Perform MIC assays against Gram-positive/negative bacterial strains .

Q. How do substituents at the phenothiazine core influence structure-activity relationships (SAR)?

- Compare para-substituted phenyl groups (e.g., nitro vs. methoxy) to evaluate steric and electronic effects on bioactivity .

- Conduct DFT calculations to correlate substituent electronegativity with binding affinities .

Methodological Considerations

Q. What intermolecular interactions stabilize the crystal lattice of 10-Phenyl-10H-3,10'-biphenothiazine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.